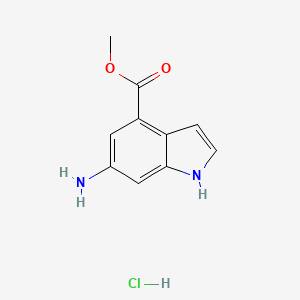

Methyl 6-amino-1H-indole-4-carboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl 6-amino-1H-indole-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2.ClH/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9;/h2-5,12H,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMSZHGOALNOGQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CNC2=CC(=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731810-08-5 | |

| Record name | 731810-08-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Multi-step Synthesis from Indole Derivatives

Most documented methods involve starting from commercially available indole compounds, which undergo functionalization at specific positions:

- Step 1: N-alkylation or N-acylation of indole to introduce necessary substituents.

- Step 2: Electrophilic substitution at the 4-position to introduce the carboxylate group.

- Step 3: Amination at the 6-position to incorporate the amino group.

- Step 4: Esterification to form methyl ester intermediates.

- Step 5: Conversion to hydrochloride salt for stability and solubility enhancement.

Key Reaction Conditions and Catalysts

- Catalysts: Use of ionic liquids such as [Bmim]OH, [Bmim]OAc, or [Bmim]Cl to facilitate selective functionalization.

- Temperature: Reactions typically proceed between -10°C and boiling point, with optimal conditions around 80°C to 100°C.

- Reaction Time: Ranges from 0.5 to 48 hours depending on the step and reagents.

- Reagents: Methyl chloroformate or dimethyl carbonate for esterification; ammonia or amines for amination.

Hydrochloride Salt Formation

The final step involves treating the amino-indole derivative with hydrochloric acid, often in ethanol or diethyl ether, to precipitate the hydrochloride salt, which is then filtered, washed, and dried.

Representative Data Table

| Step | Starting Material | Reagents & Conditions | Key Features | Yield (%) |

|---|---|---|---|---|

| 1 | Indole | Ionic liquid (e.g., [Bmim]OH), heat | N-alkylation | 85-90 |

| 2 | N-alkylated indole | Electrophilic substitution (e.g., with chloroformates) | Carboxylate introduction | 70-80 |

| 3 | Carboxylated indole | Ammonia or amines | Amination at C-6 | 75-85 |

| 4 | Amino-indole | Methylation (e.g., methyl chloroformate) | Ester formation | 80-90 |

| 5 | Methyl ester intermediate | HCl in ethanol | Hydrochloride salt formation | 83-88 |

Research Findings and Optimization Strategies

Recent research emphasizes the use of ionic liquids to improve regioselectivity and reduce reaction times. For example, the CN patent CN101157650B describes a method where indole or derivatives are dissolved in dimethyl carbonate with ionic liquids at controlled temperatures, leading to efficient methyl ester formation. This approach enhances reaction rates and yields while minimizing by-products.

Furthermore, the use of catalytic amounts of acids or bases can significantly influence the selectivity and purity of the final product. Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are critical and often optimized through experimental design.

Summary of Key Research Findings

| Reference | Main Contribution | Notable Features |

|---|---|---|

| CN Patent CN101157650B | Ionic liquid-mediated methylation of indoles | High efficiency, broad substrate scope |

| VulcanChem | Multi-step synthesis from simpler indoles | Emphasizes reaction conditions for amino and ester groups |

| ACS Journal | Stepwise synthesis involving silyl-protected intermediates | Demonstrates use of hydrogenation and acid hydrolysis |

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-1H-indole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to an amino group.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium on carbon, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from indole structures, including methyl 6-amino-1H-indole-4-carboxylate hydrochloride. Research indicates that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For example, compounds designed based on the indole framework have shown promising results in inhibiting cancer cell proliferation, particularly in breast cancer (MCF-7) cells .

Table 1: Cytotoxicity of Indole Derivatives Against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (μM) |

|---|---|---|

| 6i | MCF-7 | 6.10 ± 0.4 |

| 6v | MCF-7 | 6.49 ± 0.3 |

Neuroprotective Effects

This compound has been evaluated for its neuroprotective properties, particularly in the context of Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) suggests its potential as a multitarget drug for managing neurodegenerative diseases .

Enzyme Inhibition Studies

The compound has been studied for its interaction with key enzymes involved in neurodegenerative diseases. Its derivatives have been shown to act as effective inhibitors of cholinesterases, which are crucial for neurotransmitter regulation in the brain .

Table 2: Enzyme Inhibition Activity of Indole Derivatives

| Compound ID | Target Enzyme | Inhibition Activity |

|---|---|---|

| A | Acetylcholinesterase | Moderate |

| B | Butyrylcholinesterase | High |

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in disease pathways. These studies indicate that the compound can effectively bind to active sites, facilitating further development as a therapeutic agent .

Photophysical Characterization

Research has also focused on the photophysical properties of this compound, exploring its potential as a fluorescent probe in biological applications. Such properties enhance its utility in cellular imaging and tracking biological processes at the molecular level .

Mechanism of Action

The mechanism of action of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

a) Methyl 4-amino-6-indolecarboxylate hydrochloride (CAS: 1235138-34-7)

- Key Differences: Positional isomer of the target compound, with amino and ester groups at positions 4 and 6, respectively.

- Implications : Altered electronic distribution may affect reactivity in substitution or coupling reactions .

b) Methyl 3-amino-4-iodobenzoate (CAS: 412947-54-7)

- Key Differences: Benzoate scaffold with iodine at position 4 and amino at position 3.

c) 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9)

- Key Differences : Chlorine at position 7, methyl at position 3, and carboxylic acid at position 2.

d) Methyl 6-amino-1H-indoline-2-carboxylate dihydrochloride (CAS: 1384264-16-7)

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | CAS RN | Salt Form | Key Functional Groups |

|---|---|---|---|---|

| Methyl 6-amino-1H-indole-4-carboxylate HCl | 226.66 | 731810-08-5 | Hydrochloride | Amino, methyl ester |

| Methyl 4-amino-6-indolecarboxylate HCl | 226.66 | 1235138-34-7 | Hydrochloride | Amino, methyl ester (isomer) |

| Methyl 3-amino-4-iodobenzoate | 277.05 | 412947-54-7 | None | Amino, methyl ester, iodine |

| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | 209.63 | 16381-48-9 | None | Chlorine, carboxylic acid |

Notes:

- Hydrochloride salts (e.g., target compound) exhibit higher aqueous solubility than free bases.

- Halogenated derivatives (e.g., iodine, chlorine) increase molecular weight and lipophilicity .

Biological Activity

Methyl 6-amino-1H-indole-4-carboxylate hydrochloride, an indole derivative, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and research findings.

This compound interacts with various biological targets, influencing multiple biochemical pathways:

- Target Receptors : The compound binds with high affinity to several receptors, including the aryl hydrocarbon receptor (AhR) and others involved in metabolic processes.

- Biochemical Pathways : It is known to modulate pathways related to antiviral, anti-inflammatory, anticancer, and antimicrobial activities. For instance, it has shown inhibitory effects on influenza A virus replication.

The compound plays a crucial role in various biochemical reactions:

- Enzyme Interactions : It has been reported to inhibit tryptophan dioxygenase, an enzyme critical for tryptophan metabolism.

- Cellular Effects : Methyl 6-amino-1H-indole-4-carboxylate influences cell signaling pathways and gene expression. It can act as both an enzyme inhibitor and activator, depending on the biological context .

Biological Activities

This compound exhibits a range of biological activities:

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various fields:

- Antiviral Activity : A study demonstrated that methyl 6-amino-4-indolecarboxylate derivatives exhibited significant antiviral activity against influenza A, suggesting a promising avenue for drug development.

- Cancer Research : Research indicates that indole derivatives can inhibit tumor growth by affecting cellular metabolism and signaling pathways related to cancer progression .

- Antimicrobial Properties : Investigations into the antimicrobial efficacy of indole derivatives show potential for developing new antibiotics against resistant bacterial strains.

Q & A

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Approach : Perform molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., nitric oxide synthase, as in ). Prioritize modifications at C6 (e.g., halogenation) or C4 (ester-to-amide substitution) based on binding affinity scores .

Q. What pharmacological assays are suitable for evaluating this compound’s activity?

- In vitro models :

- NO inhibition : Use RAW 264.7 macrophages stimulated with LPS; measure nitrite levels via Griess reagent (reference L-NAME as a positive control) .

- Kinase inhibition : Screen against PKC isoforms using bisindolylmaleimide analogs (e.g., GF 109203X hydrochloride) as benchmarks .

Q. How does solubility in polar vs. nonpolar solvents impact formulation for in vivo studies?

- Solubility optimization : Test DMSO for stock solutions (≤10 mg/mL) and PBS for dosing. For poor aqueous solubility (<1 mg/mL), use cyclodextrin-based nanoformulations. Monitor plasma stability via LC-MS .

Q. What synthetic routes achieve regioselective functionalization of the indole ring?

- Regioselectivity control : Use Friedel-Crafts acylation at C4, followed by nitration at C6. Protect the amino group with Boc before esterification to prevent side reactions .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.